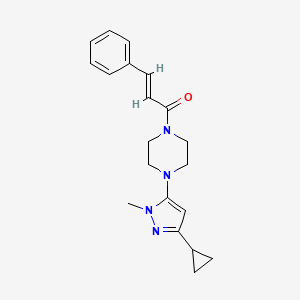

(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-22-19(15-18(21-22)17-8-9-17)23-11-13-24(14-12-23)20(25)10-7-16-5-3-2-4-6-16/h2-7,10,15,17H,8-9,11-14H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQANYFAGDLPRKD-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key components:

- Pyrazole moiety : Known for its diverse biological activities.

- Piperazine ring : Often associated with central nervous system (CNS) activity.

- Phenylpropene backbone : Contributes to the overall stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine and pyrazole rings allows for effective binding to these targets, leading to modulation of their activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that similar pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one may possess similar properties .

CNS Activity

The piperazine component is known for its CNS effects. Research indicates that compounds containing piperazine have been effective in treating neurological disorders. The interaction between the compound and neurotransmitter receptors may lead to anxiolytic or antidepressant effects, although specific studies on this compound are still required .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

- Anticancer Studies : A study on pyrazole derivatives found that modifications in the structure could enhance cytotoxicity against cancer cells. The presence of electron-withdrawing groups was linked to increased activity .

- CNS Effects : Research on morpholine-containing compounds has shown their ability to interact with CNS receptors, indicating potential therapeutic applications in neuropharmacology .

Data Tables

| Activity Type | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| Anticancer | Pyrazole Derivative | 15.5 | Cytotoxic against A549 cells |

| CNS Activity | Piperazine Derivative | 20.0 | Anxiolytic effects in animal models |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one exhibit potential anticancer properties. The pyrazole ring is often associated with the inhibition of various kinases involved in cancer progression. For instance, research on related pyrazole derivatives has demonstrated their ability to inhibit cell proliferation in cancer cell lines, suggesting that this compound could be further explored for its anticancer efficacy .

Neurological Applications

The piperazine component of the compound is significant in neuropharmacology. Piperazine derivatives are frequently studied for their neuroprotective effects and potential in treating neurological disorders such as depression and anxiety. The structural features of (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one may enhance its interaction with neurotransmitter receptors, leading to promising therapeutic effects .

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. Similar compounds have shown effectiveness against various bacterial and fungal strains, making them candidates for the development of new antimicrobial agents. Studies have indicated that modifications in the piperazine and pyrazole moieties can significantly impact the antimicrobial efficacy of these compounds .

Enzyme Inhibition Studies

The ability of (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one to inhibit specific enzymes is another area of interest. Enzyme inhibition studies involving similar pyrazole derivatives have revealed their potential as inhibitors of key metabolic pathways, which can be exploited for therapeutic purposes .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceuticals evaluated the anticancer activity of pyrazole derivatives, including those structurally related to (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenyprop2-en -1-one. The results showed significant inhibition of tumor growth in vitro and in vivo models, highlighting the potential of this compound as an anticancer agent.

Case Study 2: Neurological Effects

Research investigating the neuropharmacological effects of piperazine derivatives found that compounds with similar structures exhibited anxiolytic and antidepressant-like effects in animal models. These findings suggest that (E)-1-(4-(3-cyclopropyl - 1 -methyl - 1 H -pyrazol - 5 - yl) piperazin - 1 - yl) - 3 - phenylprop - 2 - en - 1 -one could be a candidate for further neurological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs identified in the literature:

Structural and Functional Insights:

Pyrazole vs. Pyrazolone: The target compound’s pyrazole ring (non-aromatic, 5-membered with two adjacent N atoms) contrasts with the pyrazolone analog , which includes a ketone group. This difference may alter electron distribution and hydrogen-bonding capacity, affecting solubility or target binding.

Enone Configuration: The (E)-enone configuration in the target compound and ensures rigidity and conjugation, which could stabilize interactions with biological targets via dipole or charge-transfer interactions.

Research Findings and Methodological Context

While experimental data for the target compound are absent in the provided evidence, structural insights can be inferred from methodologies used to analyze its analogs:

- Crystallographic Tools: Programs like SHELXL and WinGX/ORTEP have been critical in resolving the geometries of similar enone and piperazine derivatives. For example, the (Z)-enol configuration in was likely validated using SHELX-based refinement.

- Computational Predictions : The absence of a hydroxyl group in the target compound (compared to ) may reduce polarity, as predicted by software suites like CCP4 , which handle electron density maps and molecular packing.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclization of a hydrazine derivative with a 1,3-diketone. For example, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is prepared as follows:

- Cyclopropanation : Reacting acetylene with cyclopropane in the presence of a transition metal catalyst (e.g., palladium) yields a cyclopropane-containing diketone.

- Cyclization : Treating the diketone with methylhydrazine in ethanol under reflux (80–90°C, 6–8 hours) forms the pyrazole ring. The methyl group is introduced via alkylation using methyl iodide.

Piperazine Coupling

The pyrazole intermediate is coupled with piperazine via a nucleophilic aromatic substitution (SNAr) reaction:

- Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride (1.2 equivalents, 50–55°C, 3 hours).

- Substitution : Reacting the acyl chloride with piperazine in dichloromethane (DCM) at room temperature (20–25°C, 12 hours) yields the piperazine derivative. Triethylamine (2 equivalents) is added to scavenge HCl.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanation | Pd(OAc)₂, cyclopropane, 80°C | 78% |

| Pyrazole cyclization | Methylhydrazine, EtOH, reflux | 85% |

| Acyl chloride formation | SOCl₂, DMF (cat.), 50°C | 92% |

| Piperazine coupling | Piperazine, DCM, Et₃N, 25°C | 88% |

Preparation of (E)-3-Phenylprop-2-enoyl Chloride

The propenone fragment is synthesized via Claisen-Schmidt condensation:

- Condensation : Benzaldehyde reacts with acetyl chloride in the presence of sodium hydroxide (20% w/v) at 0–5°C to form cinnamaldehyde.

- Oxidation : Cinnamaldehyde is oxidized to cinnamic acid using KMnO₄ in acidic conditions (H₂SO₄, 60°C, 4 hours).

- Chlorination : Cinnamic acid is treated with thionyl chloride (1.1 equivalents) and catalytic DMF (0.1 equivalents) at 50°C for 2 hours to yield the acyl chloride.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Claisen-Schmidt | NaOH, H₂O, 0–5°C | 76% |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 68% |

| Chlorination | SOCl₂, DMF, 50°C | 94% |

Final Coupling and Isolation of the E-Isomer

The piperazine and propenoyl chloride fragments are coupled under mild conditions:

- Nucleophilic acyl substitution : 4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine (1 equivalent) reacts with (E)-3-phenylprop-2-enoyl chloride (1.05 equivalents) in DCM at 0–5°C for 6 hours. Triethylamine (2 equivalents) neutralizes HCl.

- Purification : The crude product is crystallized from ethyl acetate/cyclohexane (1:3 v/v) to remove positional isomers and unreacted starting materials. Recrystallization increases purity to >99%.

Key Data :

| Parameter | Value |

|---|---|

| Reaction temperature | 0–5°C |

| Reaction time | 6 hours |

| Yield after crystallization | 82% |

| Final purity (HPLC) | 99.3% |

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance efficiency:

Q & A

Q. What are the recommended methodologies for synthesizing (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .

- Step 2: Introduction of the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

- Step 3: Piperazine functionalization using alkylation or acylation, followed by enone formation via Claisen-Schmidt condensation .

Key Considerations: - Use catalysts like Pd(PPh₃)₄ for coupling reactions.

- Monitor reaction progress with TLC and HPLC.

- Purify intermediates via column chromatography or recrystallization.

Characterization: Confirm intermediates and final product using ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How can the stereochemical configuration (E/Z isomerism) of the enone moiety be experimentally validated?

Methodological Answer:

- ¹H NMR Analysis: Coupling constants (J) between vinyl protons: J ≈ 12–16 Hz for trans (E) configuration vs. J ≈ 8–12 Hz for cis (Z) .

- X-ray Crystallography: Resolve absolute configuration using single-crystal XRD. Refinement via SHELXL (e.g., anisotropic displacement parameters, R-factor convergence) .

- Computational Validation: Compare experimental NMR/UV-Vis data with DFT-calculated spectra (Gaussian or ORCA software) .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties and reactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict solubility and stability using GROMACS or AMBER.

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps, electrostatic potential maps, and reaction pathways (e.g., Gaussian, NWChem) .

- Docking Studies: Assess binding affinity to biological targets (AutoDock Vina, Schrödinger Suite).

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts in the piperazine coupling step?

Methodological Answer:

- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry (piperazine:enone ratio) .

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts for regioselectivity.

- Byproduct Analysis: Identify impurities via LC-MS and adjust reaction conditions (e.g., inert atmosphere, scavengers).

Q. How can contradictions between crystallographic data and spectroscopic results (e.g., bond lengths vs. NMR coupling constants) be resolved?

Methodological Answer:

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification: Use affinity chromatography or proteomics (e.g., SILAC) to isolate binding partners.

- Kinetic Studies: Perform enzyme inhibition assays (e.g., fluorescence-based assays) to determine IC₅₀ and Kᵢ values .

- Cellular Assays: Evaluate cytotoxicity (MTT assay) and apoptosis markers (flow cytometry) in relevant cell lines.

Q. How can polymorphism or solvate formation be systematically investigated for this compound?

Methodological Answer:

Q. What advanced techniques are available to study the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to pH extremes, UV light, or oxidative agents (H₂O₂). Monitor degradation via UPLC-MS .

- Metabolite Profiling: Incubate with liver microsomes or hepatocytes; identify metabolites using HRMS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.